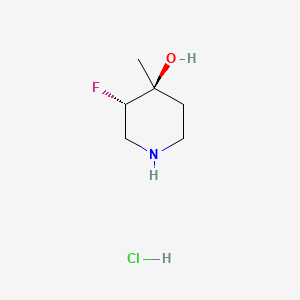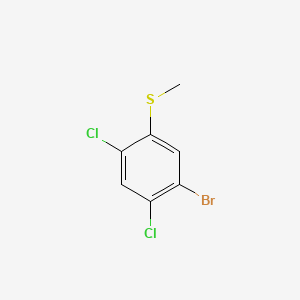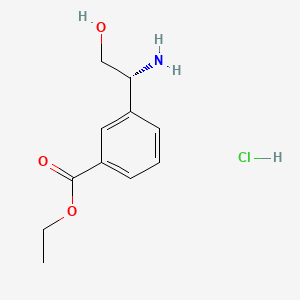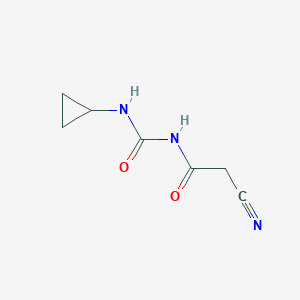
2-Cyano-N-(cyclopropylcarbamoyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(cyclopropylcarbamoyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in synthetic chemistry, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in this compound makes it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with cyanoacetic acid or its esters under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(cyclopropylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.
Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyridines, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .
Applications De Recherche Scientifique
2-Cyano-N-(cyclopropylcarbamoyl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(cyclopropylcarbamoyl)acetamide involves its interaction with specific molecular targets. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the cyclopropylcarbamoyl group.
N-Cyanoacetylurea: Contains a urea moiety instead of the cyclopropylcarbamoyl group.
Uniqueness
2-Cyano-N-(cyclopropylcarbamoyl)acetamide is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate for the synthesis of novel compounds with potential biological activities .
Propriétés
Numéro CAS |
61600-96-2 |
|---|---|
Formule moléculaire |
C7H9N3O2 |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
2-cyano-N-(cyclopropylcarbamoyl)acetamide |
InChI |
InChI=1S/C7H9N3O2/c8-4-3-6(11)10-7(12)9-5-1-2-5/h5H,1-3H2,(H2,9,10,11,12) |
Clé InChI |
ILLDRLITJRLXED-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


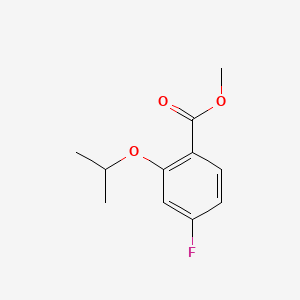

![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
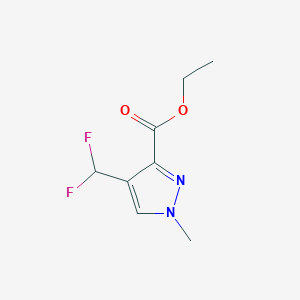
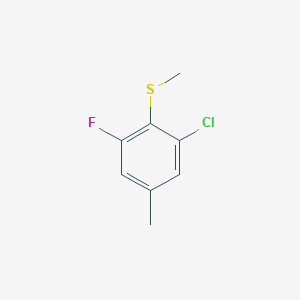
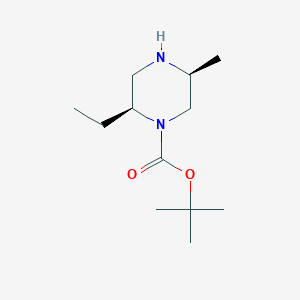
![6'-Bromo-8'-chloro-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14026345.png)
![tert-butyl 3-fluoro-4-[(Z)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate](/img/structure/B14026353.png)
